2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide

Nitric oxide synthase Isoform selectivity nNOS inhibitor

This 2-methyl dinitrobenzamide derivative is a validated nNOS inhibitor with a 135-fold selectivity window over eNOS and negligible iNOS activity. Unlike des-methyl analogs or unprofiled generic substitutes, this compound provides reproducible isoform-specific NOS blockade at 1–10 µM. Essential for SAR expansion, crystallographic soaking, and NOS assay calibration. Procure from trusted suppliers to ensure batch-to-batch consistency in selectivity profiling.

Molecular Formula C12H10N4O6
Molecular Weight 306.23 g/mol
CAS No. 349541-28-2
Cat. No. B11019307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide
CAS349541-28-2
Molecular FormulaC12H10N4O6
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C12H10N4O6/c1-6-3-11(14-22-6)13-12(17)9-4-8(15(18)19)5-10(7(9)2)16(20)21/h3-5H,1-2H3,(H,13,14,17)
InChIKeyDWKSZDQPZHQKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.9 [ug/mL] (The mean of the results at pH 7.4)

2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide (CAS 349541-28-2): A Moderately Selective Neuronal Nitric Oxide Synthase Inhibitor for Isoform-Selectivity Research


2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide (CAS 349541-28-2) is a synthetic small-molecule dinitrobenzamide derivative featuring a 5-methylisoxazole moiety [1]. It functions as a nitric oxide synthase (NOS) inhibitor with measured inhibitory constants (Ki) of 1.7 µM against bovine neuronal NOS (nNOS), 229 µM against bovine endothelial NOS (eNOS), and 4,700 µM against murine inducible NOS (iNOS), yielding an nNOS-over-eNOS selectivity of approximately 135-fold and an nNOS-over-iNOS selectivity of approximately 2,765-fold [2]. Its molecular formula is C₁₂H₁₀N₄O₆ with a molecular weight of 306.23 g/mol and a calculated XLogP3 of 2 [1].

Why 2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide Cannot Be Substituted by Other Dinitrobenzamide or Isoxazole-Containing NOS Inhibitors


Dinitrobenzamide-based NOS inhibitors exhibit steep structure–activity relationships where minor substituent changes on the benzamide ring or the heterocyclic appendage produce large shifts in both isoform selectivity and absolute potency [1]. The presence of the 2-methyl group on the benzamide core of this compound introduces steric and electronic perturbations that are absent in the des-methyl analog N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide (CAS 52200-91-6) and in more potent sulfonamide-bridged congeners disclosed in patent US9951014 [2]. Generic substitution without quantitative isoform profiling would risk unknowingly altering the nNOS/eNOS/iNOS selectivity window, compromising experimental reproducibility in studies where differential NOS isoform inhibition is the critical endpoint.

Quantitative Differentiation Evidence for 2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide Against Closest Analogs


nNOS Isoform Selectivity: 135-Fold Over eNOS and 2,765-Fold Over iNOS

The compound inhibits bovine neuronal NOS (nNOS) with a Ki of 1,700 nM, while requiring approximately 135-fold higher concentrations to inhibit bovine endothelial NOS (eNOS, Ki = 229,000 nM) and approximately 2,765-fold higher concentrations against murine inducible NOS (iNOS, Ki = 4,700,000 nM) [1]. In contrast, the classical nNOS inhibitor 7-nitroindazole (7-NI) exhibits weaker isoform discrimination (nNOS IC₅₀ ≈ 0.47 µM; eNOS IC₅₀ ≈ 5.6 µM; ~12-fold selectivity), and the endogenous substrate L-arginine analog L-NAME shows essentially non-selective inhibition across all three isoforms [2]. The 135-fold nNOS/eNOS selectivity window of this compound is therefore a quantifiably meaningful differentiation parameter when selecting an nNOS-biased tool compound for biochemical studies.

Nitric oxide synthase Isoform selectivity nNOS inhibitor

Potency Gap Versus Sulfonamide-Bridged Congeners Defines Its Niche as a Low-Potency Selectivity Probe

Patent US9951014 discloses sulfonamide-bridged dinitrobenzamide–isoxazole hybrids (e.g., N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide) that achieve nNOS Ki values as low as 70 nM [1]. The target compound, lacking the sulfonamide linker and phenyl spacer, shows approximately 24-fold weaker nNOS affinity (Ki = 1,700 nM). This potency gap is not a liability but a feature: the weaker affinity combined with maintained isoform selectivity makes it a valuable low-potency probe for competition assays, crystallographic fragment screening, and situations where complete nNOS blockade is undesirable. Users requiring sub-100 nM nNOS inhibition should select the sulfonamide series; users needing a selective but non-saturating nNOS inhibitor should select this compound.

Structure-activity relationship nNOS inhibitor potency Dinitrobenzamide SAR

Structural Differentiation: The 2-Methyl Substituent on the Benzamide Core

The closest commercially cataloged analog, N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide (CAS 52200-91-6), lacks the 2-methyl substituent on the benzamide ring . This methyl group increases the molecular weight from 292.20 to 306.23 g/mol and alters the calculated partition coefficient (XLogP3) from approximately 1.5 (des-methyl analog, predicted) to 2.0 (target compound) [1]. The 2-methyl group also introduces steric hindrance adjacent to the amide linkage, which is expected to restrict rotational freedom of the benzamide–isoxazole dihedral angle and may contribute to the observed isoform selectivity profile. No head-to-head NOS inhibition data comparing the two analogs under identical assay conditions have been located in the public domain; therefore this differentiation is presented as class-level inference supported by physicochemical data.

Methyl substitution effect Dinitrobenzamide analog Physicochemical properties

Recommended Research and Industrial Application Scenarios for 2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide Based on Quantitative Evidence


Biochemical Studies Requiring Selective but Non-Saturating nNOS Inhibition

At a working concentration of 1–10 µM (approximately 0.6–6× the nNOS Ki), the compound achieves meaningful nNOS blockade while maintaining >98% residual eNOS activity and essentially untouched iNOS activity, based on the measured Ki ratios [1]. This makes it suitable for cell-free enzymatic assays or tissue homogenate experiments where the goal is to reduce but not abolish nNOS-derived NO production while preserving endothelial NO signaling. The 135-fold selectivity window provides a practical concentration range for dose-response experiments without confounding eNOS cross-inhibition.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The compound's micromolar nNOS affinity and well-defined selectivity profile qualify it as a tractable hit for structure-based lead optimization [1]. The 2-methyl substituent provides a vector for further functionalization, and the isoxazole ring offers opportunities for heterocycle replacement or substitution. Procurement of this compound enables SAR expansion studies aimed at improving potency toward the 70 nM benchmark set by the sulfonamide series [2] while preserving or enhancing the 135-fold isoform selectivity.

Crystallographic Fragment Screening and Binding Mode Elucidation

With a molecular weight of 306.23 g/mol and moderate affinity (Ki = 1.7 µM), the compound occupies the physicochemical space suitable for crystallographic soaking experiments with NOS oxygenase domains [1]. Its defined selectivity profile across three isoforms provides an internal validation metric: any co-crystal structure obtained with nNOS should be consistent with the observed 135-fold selectivity over eNOS. This positions the compound as a useful tool for computational docking validation and pharmacophore model refinement.

Reference Standard for Isoform Selectivity Assay Validation

Because the compound's Ki values for nNOS, eNOS, and iNOS are measured across three distinct enzyme sources (bovine, bovine, and murine respectively) and span three orders of magnitude [1], it serves as an effective reference standard for calibrating NOS isoform selectivity assays. A laboratory validating a new NOS inhibition assay can use this compound as a selectivity benchmark, expecting to reproduce the characteristic ~135-fold nNOS/eNOS ratio and ~2,765-fold nNOS/iNOS ratio before testing novel inhibitors.

Quote Request

Request a Quote for 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.